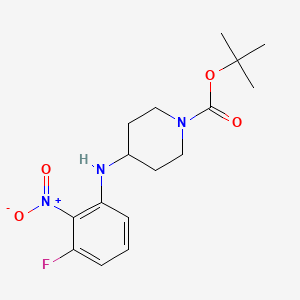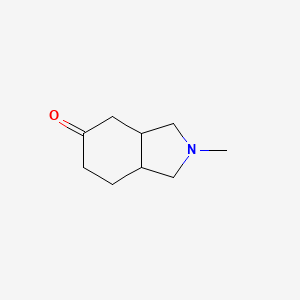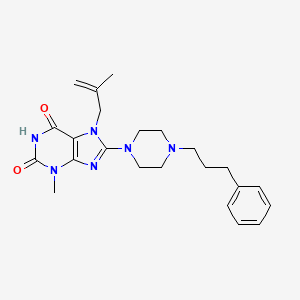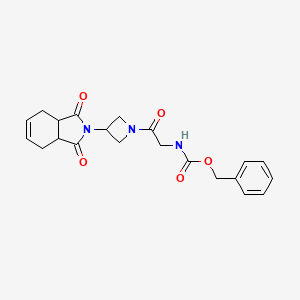
tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24FN3O4 . It has a molecular weight of 353.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring which is substituted with a tert-butyl carboxylate group and a 3-fluoro-2-nitrophenylamino group . The piperazine ring is present in a chair conformation with di-equatorial substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 353.39 . Other properties such as density, melting point, boiling point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its synthesis involves nucleophilic substitution reactions, which are fundamental in organic chemistry for creating a wide range of chemical compounds. The structure of these compounds is usually confirmed using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside X-ray diffraction for crystallographic analysis. This process not only establishes the molecular structure but also helps in understanding the molecular electrostatic potential and frontier molecular orbitals through density functional theory (DFT) calculations. These studies reveal the stability of molecular structure and molecular conformations, essential for further application in drug development and material science (Yang et al., 2021).
Biological Evaluation
The tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate and its derivatives have been explored for their biological activities, including antibacterial and anthelmintic properties. The structure-activity relationship (SAR) studies facilitated by the synthesis of such compounds aim to identify potential therapeutic agents. These compounds are evaluated in vitro for their biological effectiveness, providing a basis for further development into drugs. The molecular architecture, especially the presence of specific functional groups and their spatial arrangement, significantly influences their biological activity. This process involves a meticulous analysis of how different substitutions on the piperidine ring affect the compound's effectiveness against various bacterial strains and parasites (Sanjeevarayappa et al., 2015).
Applications in Drug Development
The tert-Butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is instrumental in the development of biologically active compounds, including potential anticancer drugs and inhibitors targeting specific biochemical pathways. The synthesis route often involves several steps, including nucleophilic substitution, oxidation, and halogenation reactions, leading to high-yield production of the target compound. These intermediates are pivotal in designing small molecule drugs that interact with biological targets, offering therapeutic benefits in treating various diseases. The optimization of synthetic methods for these intermediates is crucial for enhancing their yield and purity, which is essential for the subsequent development of effective and safe pharmaceuticals (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-fluoro-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-13-6-4-5-12(17)14(13)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCAUFCZVZDIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2831242.png)
![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)

